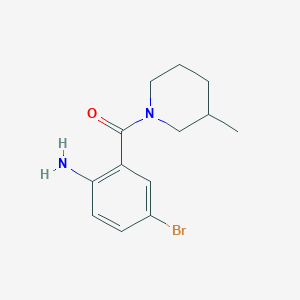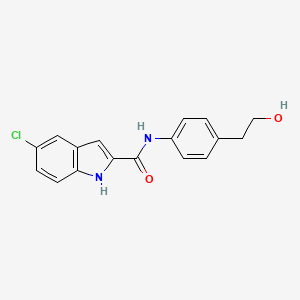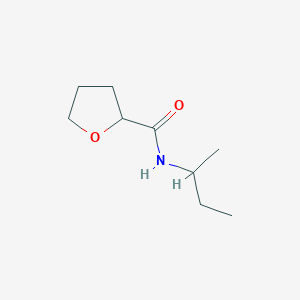![molecular formula C16H23N3O B7500145 Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500145.png)
Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone (CP-96,345) is a chemical compound that has been the subject of several scientific studies. It is a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction.
Mécanisme D'action
Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone acts as a competitive antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. The D3 receptor is involved in the modulation of dopamine release and synaptic plasticity, and is thought to play a role in reward processing, motivation, and cognition. By blocking the D3 receptor, Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone inhibits the downstream signaling pathways that are activated by dopamine, leading to a reduction in the rewarding effects of drugs of abuse and other stimuli.
Biochemical and Physiological Effects
Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone has been shown to have a high affinity and selectivity for the dopamine D3 receptor, with little or no activity at other dopamine receptor subtypes. It has also been shown to have a long half-life in the brain, which may contribute to its sustained effects on dopamine neurotransmission. In animal studies, Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone has been shown to reduce the locomotor activity and stereotypy induced by dopamine agonists, suggesting that it may have antipsychotic-like effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone as a research tool is its high selectivity and potency for the dopamine D3 receptor, which allows for more precise manipulation of dopamine neurotransmission. However, one limitation is that it may have off-target effects at high concentrations or in different experimental conditions, which may confound the interpretation of results. Additionally, Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone may have limited solubility or stability in certain experimental systems, which may require optimization of the experimental protocol.
Orientations Futures
There are several future directions for research on Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone and the dopamine D3 receptor. One area of interest is the development of more selective and potent D3 receptor antagonists, which may have improved therapeutic potential for addiction and other disorders. Another direction is the investigation of the role of the D3 receptor in other physiological and pathological processes, such as pain, anxiety, and neurodegeneration. Finally, the use of Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone in combination with other pharmacological or behavioral interventions may provide new insights into the mechanisms underlying addiction and other complex behaviors.
Méthodes De Synthèse
The synthesis of Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone involves several steps, starting with the reaction of 4-(pyridin-4-ylmethyl)piperazine with cyclopentanone in the presence of a base catalyst. The resulting intermediate is then treated with a reagent such as iodine monochloride to form the final product. The yield of Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone can be optimized by controlling the reaction conditions, such as temperature, time, and concentration.
Applications De Recherche Scientifique
Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone has been used as a research tool to investigate the role of the dopamine D3 receptor in various physiological and pathological processes. For example, it has been shown to attenuate the rewarding effects of drugs of abuse such as cocaine and methamphetamine in animal models, suggesting that the D3 receptor may be a potential target for the treatment of addiction. Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone has also been studied for its potential therapeutic effects in psychiatric disorders such as schizophrenia and depression, which are associated with dysregulation of dopamine neurotransmission.
Propriétés
IUPAC Name |
cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(15-3-1-2-4-15)19-11-9-18(10-12-19)13-14-5-7-17-8-6-14/h5-8,15H,1-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAFXXHVDHDIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


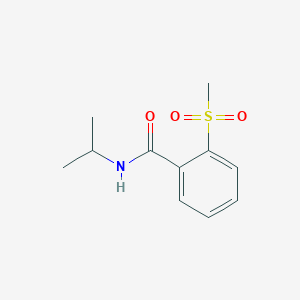
![N-[(5-chlorothiophen-2-yl)methyl]-2-iodo-N-methylbenzamide](/img/structure/B7500071.png)


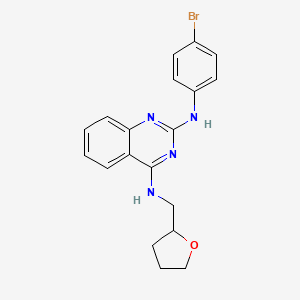
![1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one](/img/structure/B7500097.png)

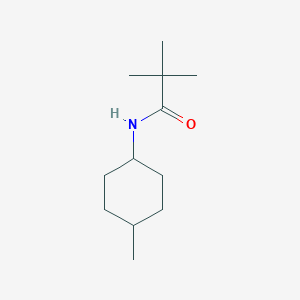

![2-[1-butyl-5-(butylsulfamoyl)benzimidazol-2-yl]sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B7500124.png)
